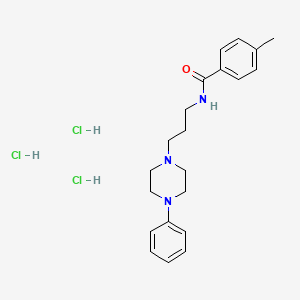

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride

説明

The compound Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is a benzamide derivative featuring a 4-methylbenzamide core linked to a 3-(4-phenylpiperazinyl)propyl side chain, with three hydrochloride counterions.

特性

CAS番号 |

125775-35-1 |

|---|---|

分子式 |

C21H30Cl3N3O |

分子量 |

446.8 g/mol |

IUPAC名 |

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide;trihydrochloride |

InChI |

InChI=1S/C21H27N3O.3ClH/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20;;;/h2-4,6-11H,5,12-17H2,1H3,(H,22,25);3*1H |

InChIキー |

FZHRATLXCFOUMX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process may involve continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications for research and application.

化学反応の分析

Types of Reactions

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.

科学的研究の応用

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

作用機序

The mechanism of action of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

類似化合物との比較

Key Findings and Implications

Structural Impact on Activity :

- Piperazine derivatives with phenyl groups (target compound) may favor interactions with CNS receptors, while pyridinyl analogs () could exhibit different binding profiles .

- The trihydrochloride form enhances solubility, critical for drug delivery, whereas neutral benzamides (e.g., flutolanil) are optimized for pesticidal stability .

Therapeutic vs. Agrochemical Applications :

- Pharmaceutical benzamides (target compound, nilotinib) prioritize receptor specificity and solubility, while pesticidal analogs (zarilamid, flutolanil) focus on environmental stability and reactivity .

Unresolved Questions :

- The target compound’s exact mechanism and efficacy remain uncharacterized in the provided evidence. Further studies on its receptor affinity and pharmacokinetics are warranted.

生物活性

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride (CAS Number: 125775-35-1) is a compound with notable pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C21H30Cl3N3O

- Molecular Weight : 446.841 g/mol

- Appearance : Off-white to light yellow powder

- Solubility : Soluble in water

The compound exhibits various biological activities primarily through interactions with neurotransmitter receptors and potential antiviral properties.

1. Dopamine Receptor Interaction

Research indicates that benzamide derivatives can act as antagonists at dopamine receptors, particularly the D4 receptor. This interaction can lead to the suppression of inhibitory postsynaptic currents (IPSCs) in neuronal systems, suggesting potential applications in neuropharmacology .

2. Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives against several viruses. For instance, similar N-phenylbenzamide derivatives have shown efficacy against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication. The mechanism involves binding to HBV core proteins and packaging into nucleocapsids, which restricts HBV replication .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that N-phenylbenzamide derivatives significantly inhibited HBV replication. The compound was tested in HepG2.2.15 cells, revealing that increased A3G levels correlated with reduced viral load. This suggests that benzamide derivatives could serve as a foundation for developing new antiviral therapies targeting HBV and possibly other viruses .

Case Study 2: Neuropharmacological Effects

Another study focused on the effects of benzamide compounds on dopamine receptor-mediated signaling pathways. The findings indicated that certain benzamide derivatives could modulate dopaminergic activity, potentially offering therapeutic avenues for conditions like schizophrenia or Parkinson's disease where dopamine dysregulation is prevalent .

Data Summary Table

| Property | Details |

|---|---|

| CAS Number | 125775-35-1 |

| Molecular Formula | C21H30Cl3N3O |

| Molecular Weight | 446.841 g/mol |

| Biological Activities | Antiviral, Neuropharmacological |

| Mechanism of Action | Dopamine receptor antagonism, A3G induction |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。